5-bromo-N-(4-fluorophenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluorophenyl)furan-2-carboxamide typically involves the following steps:
Amidation: The brominated furan is then reacted with 4-fluoroaniline to form the desired amide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-fluorophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
5-bromo-N-(4-fluorophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of new catalysts and reagents for organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-furamide: Lacks the fluorophenyl group, which may result in different biological activity.
N-(4-fluorophenyl)-2-furamide:
5-bromo-N-(4-chlorophenyl)-2-furamide: Similar structure but with a chlorine atom instead of fluorine, which may influence its chemical properties and biological activity.
Uniqueness
5-bromo-N-(4-fluorophenyl)furan-2-carboxamide is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C11H7BrFNO2 |
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Molecular Weight |
284.08 g/mol |
IUPAC Name |
5-bromo-N-(4-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7BrFNO2/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |
InChI Key |
BCNVBLDFGFQZGK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)F |
Origin of Product |
United States |
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